
Dmsa-2Cys
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dmsa-2Cys is an organic compound with the molecular formula C10H18N2O8S2 This compound is characterized by the presence of two amino and two carboxyethyl groups attached to a butanedioic acid backbone through sulfanyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dmsa-2Cys typically involves the reaction of cysteine derivatives with maleic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Cysteine derivatives and maleic anhydride.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 25-50°C.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Dmsa-2Cys can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The amino and carboxyethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl groups can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
Dmsa-2Cys has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Dmsa-2Cys involves its interaction with specific molecular targets and pathways. The sulfanyl groups can form disulfide bonds with cysteine residues in proteins, potentially affecting their structure and function. Additionally, the amino and carboxyethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Bis[(carboxymethyl)sulfanyl]succinic acid: Similar structure but with carboxymethyl groups instead of amino and carboxyethyl groups.
S-(2-succinyl)-L-cysteine: Contains a succinyl group attached to cysteine.
2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid: Similar structure but with a single amino and carboxyethyl group.
Uniqueness
Dmsa-2Cys is unique due to the presence of two amino and two carboxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
70206-12-1 |
|---|---|
Formule moléculaire |
C10H16N2O8S2 |
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
2,3-bis[(2-amino-2-carboxyethyl)sulfanyl]butanedioic acid |
InChI |
InChI=1S/C10H16N2O8S2/c11-3(7(13)14)1-21-5(9(17)18)6(10(19)20)22-2-4(12)8(15)16/h3-6H,1-2,11-12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
Clé InChI |
LVQGLWDBECAWNZ-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)SC(C(C(=O)O)SCC(C(=O)O)N)C(=O)O |
SMILES canonique |
C(C(C(=O)O)N)SC(C(C(=O)O)SCC(C(=O)O)N)C(=O)O |
Synonymes |
2,3-dimercaptosuccinic acid-cysteine (1-2) mixed disulfide DMSA-2Cys |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3-Hydroxy-10,13-dimethyl-15-oxo-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1258490.png)
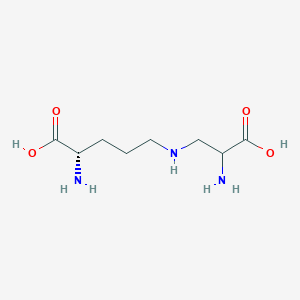

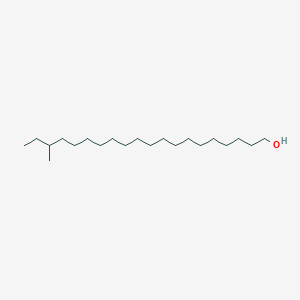
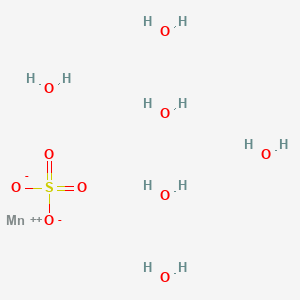
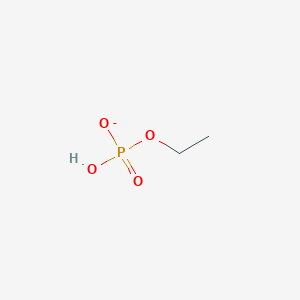


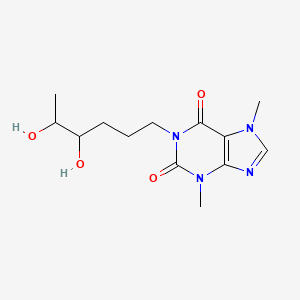


![5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate](/img/structure/B1258510.png)

